

An In-depth Technical Guide to 4-Iodophenylacetonitrile

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Compound of Interest

Compound Name: **4-Iodophenylacetonitrile**

Cat. No.: **B1295457**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Iodophenylacetonitrile**, a key intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, and available spectral data. It is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

CAS Number: 51628-12-7[1][2]

Molecular Formula: C₈H₆IN[2]

Synonyms: 4-Iodobenzyl cyanide, 2-(4-iodophenyl)acetonitrile, (4-Iodophenyl)acetonitrile[1][2]

Chemical Structure:

Figure 1: Chemical structure of **4-Iodophenylacetonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Iodophenylacetonitrile** is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Reference(s)
Molecular Weight	243.04 g/mol	[1][2]
Appearance	White to light yellow powder or crystals	[3]
Melting Point	53-57 °C	[1]
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in water.[4] Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, and ethylene chloride.	[5][6][7]
LogP	2.2	[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **4-Iodophenylacetonitrile**.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data with assigned chemical shifts and coupling constants for **4-Iodophenylacetonitrile** is not readily available in the searched literature, general ranges for the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from its structure.

- ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.7-4.0 ppm.
- ¹³C NMR: The nitrile carbon typically resonates around δ 117-120 ppm. Aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the iodine atom being significantly shifted. The benzylic carbon is expected around δ 20-30 ppm.[8][9][10]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **4-Iodophenylacetonitrile** is characterized by the following key absorption bands:

Functional Group	Wavenumber (cm ⁻¹)	Description	Reference(s)
C≡N (Nitrile)	~2250	Sharp, strong absorption	[11][12]
C-H (Aromatic)	3100-3000	Stretching vibrations	[11]
C=C (Aromatic)	1600-1450	Ring stretching vibrations	[11]
C-H (Aliphatic)	2950-2850	Stretching vibrations of the -CH ₂ - group	[11]
C-I	~500-600	Stretching vibration	

1.2.3. Mass Spectrometry (MS)

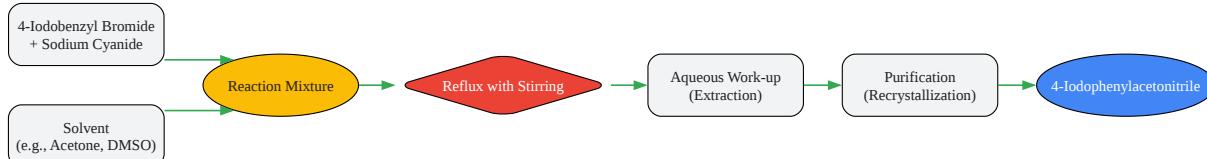
The electron ionization mass spectrum of **4-Iodophenylacetonitrile** would be expected to show a prominent molecular ion peak (M⁺) at m/z 243.[2] Key fragmentation patterns would likely involve the loss of the iodine atom and cleavage of the benzylic C-C bond.[13]

m/z	Ion
243	[M] ⁺
116	[M - I] ⁺
89	[C ₇ H ₅] ⁺

Experimental Protocols

Synthesis

A common method for the synthesis of **4-Iodophenylacetonitrile** is the nucleophilic substitution of 4-iodobenzyl halide with a cyanide salt. A generalized experimental protocol is provided below.



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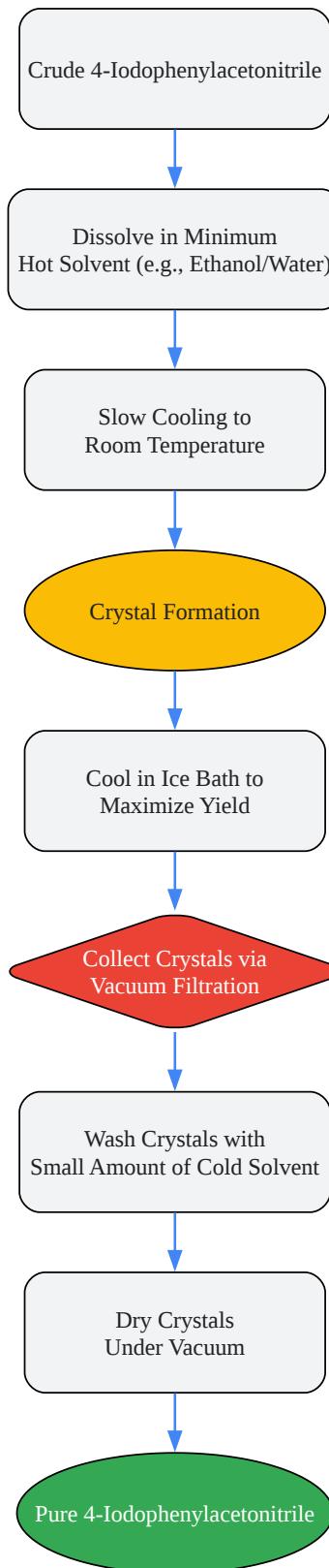
Figure 2: Generalized workflow for the synthesis of **4-Iodophenylacetonitrile**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodobenzyl bromide (1.0 eq) in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).
- **Addition of Cyanide:** Add sodium cyanide (1.1 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[14][15][16] The choice of solvent is critical for effective purification.[14]



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Figure 3: Step-by-step workflow for the recrystallization of **4-Iodophenylacetonitrile**.

Detailed Methodology:

- Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
- Dissolution: Dissolve the crude **4-Iodophenylacetonitrile** in a minimum amount of hot ethanol.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
- Crystallization: Add hot water dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature.
- Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[17]
- Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[17]
- Drying: Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking **4-Iodophenylacetonitrile** to specific biological activities or signaling pathways. However, the presence of the nitrile group and the iodophenyl moiety suggests potential for biological evaluation.[18] Nitrile-containing compounds are found in a number of pharmaceuticals and are known to act as pharmacophores.[18] The iodophenyl group can participate in halogen bonding and may influence binding to biological targets.

Derivatives of phenylacetonitrile have been investigated for various pharmacological activities. Further research into **4-Iodophenylacetonitrile** and its derivatives could explore their potential as modulators of cellular signaling pathways, such as those involved in cancer or inflammation. [19][20][21][22]

Safety and Handling

4-Iodophenylacetonitrile should be handled with care, following standard laboratory safety procedures.

Hazard Statements:[[1](#)][[2](#)]

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.

Precautionary Statements:[[1](#)][[2](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Personal Protective Equipment (PPE):[[1](#)]

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: Use a dust mask or respirator where appropriate.
- Skin and Body Protection: Laboratory coat.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

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